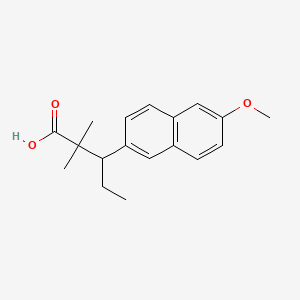
TNP-ATP (triethylammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TNP-ATP (triethylammonium salt) is a derivative of adenosine triphosphate and is known for its role as an antagonist at purinergic receptor subtypes P2X1, P2X3, and P2X2/3 . It is also utilized as a fluorescent probe for the activity of ATP-binding enzymes . This compound is significant in various fields of scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TNP-ATP (triethylammonium salt) involves the modification of adenosine triphosphate by introducing a trinitrophenyl group. The reaction typically requires the use of trinitrobenzene sulfonic acid as a reagent under controlled conditions to ensure the selective nitration of the adenosine triphosphate molecule .
Industrial Production Methods
Industrial production of TNP-ATP (triethylammonium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually supplied as a pre-dissolved solution in water at a concentration of 10 mM .
Chemical Reactions Analysis
Types of Reactions
TNP-ATP (triethylammonium salt) primarily undergoes substitution reactions due to the presence of the trinitrophenyl group. It can also participate in complex formation with various metal ions and proteins .
Common Reagents and Conditions
Common reagents used in reactions involving TNP-ATP (triethylammonium salt) include trinitrobenzene sulfonic acid for nitration and various metal salts for complex formation. The reactions are typically carried out under mild conditions to preserve the integrity of the adenosine triphosphate structure .
Major Products
The major products formed from reactions involving TNP-ATP (triethylammonium salt) include various nitrated adenosine triphosphate derivatives and metal complexes. These products are often used in further biochemical and pharmacological studies .
Scientific Research Applications
TNP-ATP (triethylammonium salt) has a wide range of applications in scientific research:
Mechanism of Action
TNP-ATP (triethylammonium salt) exerts its effects by binding to purinergic receptor subtypes P2X1, P2X3, and P2X2/3. This binding inhibits the normal function of these receptors, thereby modulating calcium flux in cells expressing these receptors . The compound also acts as a fluorescent probe by increasing fluorescence intensity upon binding to ATP-binding enzymes .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): The parent compound of TNP-ATP, involved in energy transfer within cells.
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate: Another derivative of adenosine triphosphate with similar properties.
Uniqueness
TNP-ATP (triethylammonium salt) is unique due to its high affinity and selectivity for specific purinergic receptors, as well as its fluorescent properties. This makes it particularly valuable in both biochemical research and the development of diagnostic tools .
Properties
Molecular Formula |
C16H15N8O19P3-2 |
|---|---|
Molecular Weight |
716.3 g/mol |
IUPAC Name |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1 |
InChI Key |
LQZBDVDATBCNNN-UHEGPQQHSA-M |
Isomeric SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)
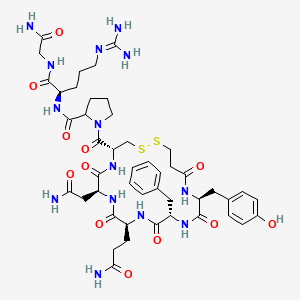
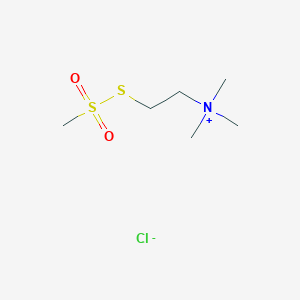
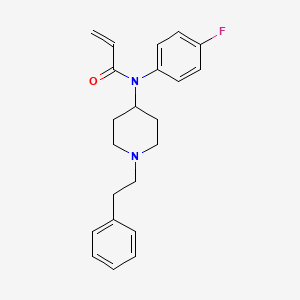
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775019.png)
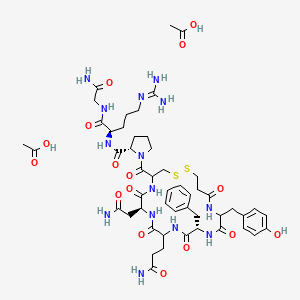

![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)
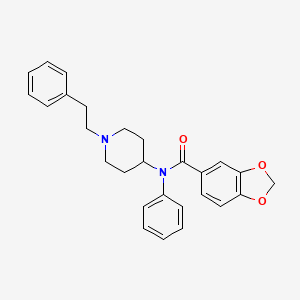
![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
